2-(4-bromophenyl)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(2,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a dimethylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 4-bromoaniline with 2,5-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide ions or amines replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxy derivatives, amino derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and dimethylphenyl groups contribute to the compound’s binding affinity and specificity. The acetamide moiety may facilitate interactions with hydrogen bond donors or acceptors, enhancing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)acetamide
- 2-(4-fluorophenyl)-N-(2,5-dimethylphenyl)acetamide
- 2-(4-methylphenyl)-N-(2,5-dimethylphenyl)acetamide
Uniqueness
2-(4-bromophenyl)-N-(2,5-dimethylphenyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s binding properties and overall activity in various applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-11-3-4-12(2)15(9-11)18-16(19)10-13-5-7-14(17)8-6-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEWUALBUDBRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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